

Demeton-O: A Technical Guide to its Neurotoxic Effects and Symptomatology

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Compound of Interest

Compound Name: Demeton-O

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Abstract

Demeton-O, an organophosphate insecticide, exerts its primary neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by a wide range of debilitating and potentially fatal symptoms. This technical guide provides a comprehensive overview of the neurotoxic properties of **Demeton-O**, including its mechanism of action, symptomatology, and the underlying signaling pathways. Quantitative toxicological data, detailed experimental protocols for neurotoxicity assessment, and visual representations of key mechanisms are presented to serve as a resource for researchers and professionals in the fields of toxicology, neuroscience, and drug development.

Introduction

Demeton is an organophosphate pesticide that exists as a mixture of two isomers: **Demeton-O** and Demeton-S.[1] Both isomers are effective insecticides and acaricides, but they differ in their chemical structure and toxicological properties.[1] **Demeton-O** is a potent neurotoxin that acts as an acetylcholinesterase (AChE) inhibitor.[1][2] Due to its high toxicity to mammals, its use has been largely discontinued in many parts of the world.[3] However, understanding its neurotoxic effects remains crucial for toxicological research, the development of antidotes, and for assessing the risks of related organophosphorus compounds.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **Demeton-O**'s neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse. By inhibiting AChE, **Demeton-O** causes an accumulation of ACh, leading to the continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[3] This overstimulation results in a condition known as cholinergic crisis, which is responsible for the acute symptoms of **Demeton-O** poisoning.[3]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of Demeton and its isomers. It is important to note that specific IC50 values for **Demeton-O** are not readily available in the reviewed literature; however, kinetic data for the closely related isomer, Demeton-S-methyl, provides valuable insight into its interaction with human acetylcholinesterase.

Compound	Parameter	Value	Species	Reference
Demeton	Oral LD50 (male)	6 mg/kg	Rat	[4]
Demeton	Oral LD50 (female)	3 mg/kg	Rat	[4]
Demeton-S	Oral LD50	1.5 mg/kg	Rat	[3][5]
Demeton-O	Oral LD50	7.5 mg/kg	Rat	[3]

Table 1: Acute Lethal Dose (LD50) of Demeton and its Isomers in Rats. This table presents the median lethal dose (LD50) for oral administration of Demeton and its individual isomers in rats, highlighting the high acute toxicity of these compounds.

Parameter	Value	Enzyme Source	Reference
Second-order rate constant of inhibition (k_i)	$0.0422 \mu\text{M}^{-1} \text{min}^{-1}$	Human Acetylcholinesterase	[6]
Spontaneous reactivation constant (k_s)	0.0202min^{-1}	Human Acetylcholinesterase	[6]
Aging constant (k_g)	0.0043min^{-1}	Human Acetylcholinesterase	[6]

Table 2: Kinetic Constants for the Inhibition of Human Acetylcholinesterase by Demeton-S-methyl. This table provides key kinetic parameters that describe the interaction between Demeton-S-methyl and human acetylcholinesterase, including the rates of inhibition, spontaneous reactivation, and aging of the enzyme-inhibitor complex.

Neurotoxic Symptoms

Exposure to **Demeton-O** can lead to a rapid onset of symptoms, collectively known as a cholinergic crisis. The signs and symptoms can be categorized based on the type of cholinergic receptor being overstimulated (muscarinic or nicotinic) and effects on the central nervous system.

Receptor Type	Symptoms	Description
Muscarinic	Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis (SLUDGE)	Overstimulation of parasympathetic nervous system functions.
Bronchospasm and Bronchorrhea	Constriction of airways and excessive mucus production, leading to respiratory distress.	
Bradycardia	Slowing of the heart rate.	
Miosis	Constriction of the pupils.	
Nicotinic	Muscle fasciculations and cramping	Spontaneous, involuntary muscle twitching.
Tachycardia	Increased heart rate.	
Hypertension	Elevated blood pressure.	
Weakness and paralysis	Can progress to respiratory failure due to paralysis of the diaphragm and intercostal muscles.	
Central Nervous System	Headache, Dizziness, Anxiety, Confusion	General neurological disturbances.
Seizures	Uncontrolled electrical activity in the brain.	
Coma and Respiratory depression	Severe depression of central nervous system function, leading to loss of consciousness and cessation of breathing.	

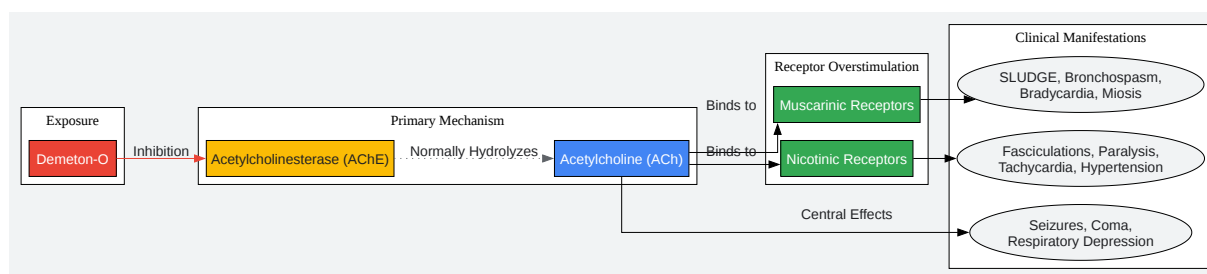
Table 3: Clinical Manifestations of **Demeton-O** Neurotoxicity. This table outlines the diverse range of symptoms associated with **Demeton-O** poisoning, categorized by the type of cholinergic receptor overstimulation and central nervous system effects.

Signaling Pathways in Demeton-O Neurotoxicity

Beyond the primary mechanism of AChE inhibition, the neurotoxic effects of organophosphates like **Demeton-O** are mediated by complex intracellular signaling pathways.

Cholinergic Crisis Signaling Cascade

The accumulation of acetylcholine in the synaptic cleft triggers a cascade of events by continuously activating muscarinic and nicotinic receptors on postsynaptic neurons and effector organs.



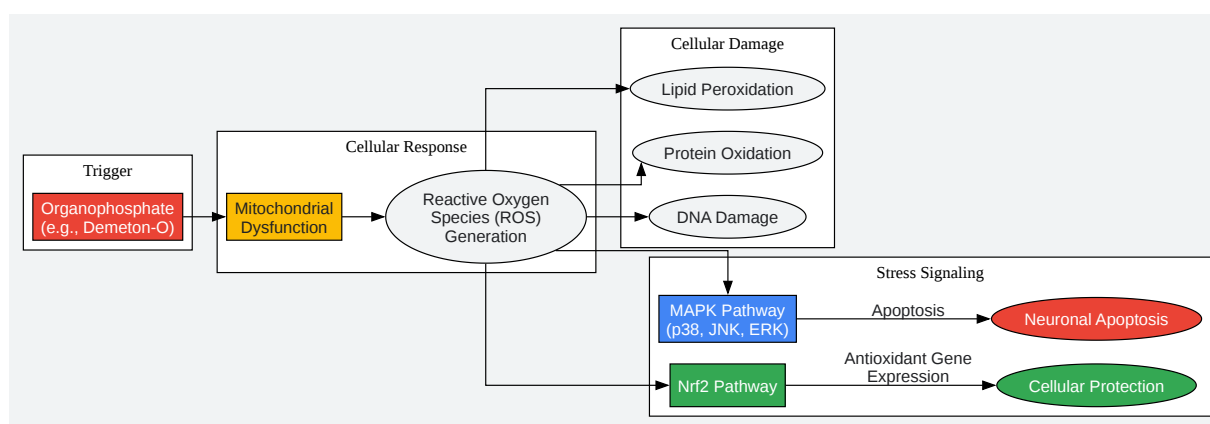
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Figure 1: Signaling Pathway of **Demeton-O** Induced Cholinergic Crisis. This diagram illustrates the sequence of events following **Demeton-O** exposure, from the inhibition of acetylcholinesterase to the overstimulation of cholinergic receptors and the resulting clinical symptoms.

Oxidative Stress Pathways

Organophosphate exposure is also associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species

(ROS) and the ability of the body to detoxify these reactive products. While direct studies on **Demeton-O** are limited, the general mechanism for organophosphates involves the generation of ROS, which can damage cellular components and activate stress-response signaling pathways.



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Figure 2: General Organophosphate-Induced Oxidative Stress Pathways. This diagram depicts the proposed mechanism by which organophosphates can induce oxidative stress, leading to cellular damage and the activation of key stress-response signaling pathways like MAPK and Nrf2.

Experimental Protocols for Neurotoxicity Assessment

The following section outlines a representative experimental protocol for assessing the neurotoxicity of **Demeton-O** in a rodent model, based on OECD guidelines for organophosphorus substances.^{[7][8][9][10]}

Animal Model

- Species: Rat (e.g., Wistar or Sprague-Dawley)
- Sex: Both males and females
- Age: Young adults (e.g., 8-12 weeks old)
- Housing: Individually housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Dosing and Administration

- Test Substance: **Demeton-O** (technical grade)
- Vehicle: A suitable vehicle such as corn oil.
- Route of Administration: Oral gavage is a common and relevant route of exposure.
- Dose Levels: A minimum of three dose levels plus a vehicle control group. Dose levels should be selected based on acute toxicity data (LD50 values) to elicit a range of effects from a no-observed-adverse-effect-level (NOAEL) to overt toxicity.
- Dosing Regimen: For acute studies, a single dose is administered. For sub-chronic studies, daily dosing for a period of 28 or 90 days is typical.

Neurotoxicity Endpoints

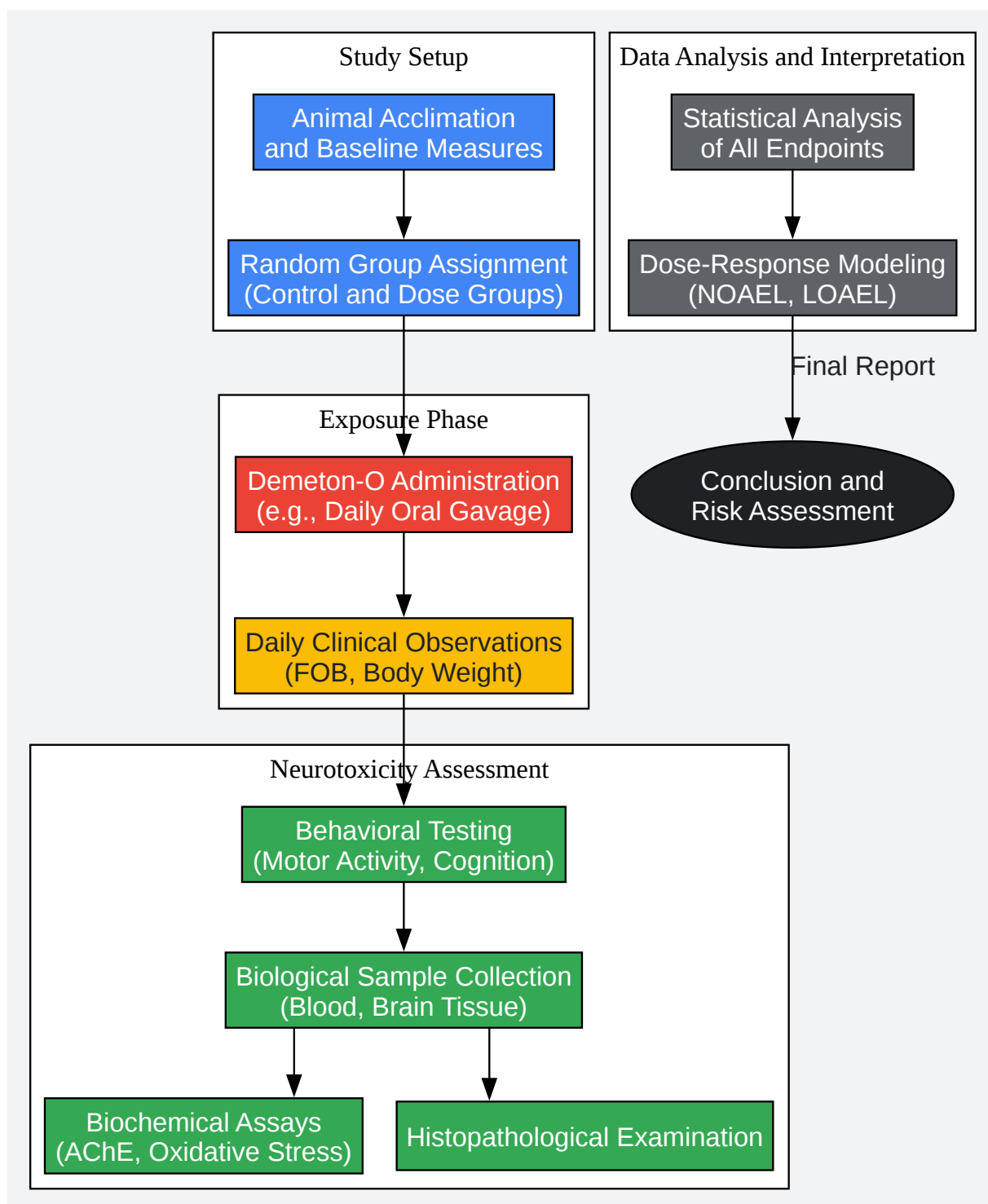
A comprehensive assessment of neurotoxicity should include a battery of tests to evaluate functional, biochemical, and histopathological changes.

Endpoint Category	Specific Assays	Description
Functional/Behavioral	Functional Observational Battery (FOB)	Systematic observation of autonomic function, neuromuscular coordination, and sensory responses.
Motor Activity Assessment	Quantification of spontaneous locomotor activity in an open field or activity chamber.	
Cognitive Function Tests	e.g., Morris water maze or radial arm maze to assess learning and memory.	
Biochemical	Acetylcholinesterase (AChE) Activity	Measurement of AChE inhibition in brain tissue and red blood cells.
Oxidative Stress Biomarkers	Measurement of markers such as malondialdehyde (MDA), reduced glutathione (GSH), and antioxidant enzyme activities (e.g., SOD, CAT, GPx).	
Histopathological	Neuropathological Examination	Microscopic examination of brain tissue (e.g., hippocampus, cerebellum, cortex) and peripheral nerves for signs of neuronal damage, demyelination, or inflammation.

Table 4: Key Endpoints for **Demeton-O** Neurotoxicity Assessment. This table details the essential functional, biochemical, and histopathological endpoints that should be evaluated in a comprehensive neurotoxicity study of **Demeton-O**.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo neurotoxicity study of an organophosphate like **Demeton-O**.



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Figure 3: Experimental Workflow for In Vivo Neurotoxicity Assessment. This flowchart outlines the key stages of a typical animal study designed to evaluate the neurotoxic effects of **Demeton-O**, from initial setup and exposure to comprehensive assessment and data analysis.

Conclusion

Demeton-O is a highly potent neurotoxin that primarily acts by inhibiting acetylcholinesterase, leading to a severe cholinergic crisis. The neurotoxic effects are multifaceted, involving both direct overstimulation of cholinergic receptors and the induction of secondary cellular stress pathways, such as oxidative stress. A thorough understanding of its quantitative toxicity, clinical symptomatology, and underlying molecular mechanisms is essential for the development of effective countermeasures and for the risk assessment of other organophosphorus compounds. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at further elucidating the neurotoxic profile of **Demeton-O** and related compounds.

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